molecular formula C14H8N4O2S2 B5548669 1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE

Cat. No.: B5548669
M. Wt: 328.4 g/mol
InChI Key: JVLXNNQUGMOOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-BENZIMIDAZOL-2-YL (6-NITRO-1,3-BENZOTHIAZOL-2-YL) SULFIDE is a useful research compound. Its molecular formula is C14H8N4O2S2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-2-ylthio)-6-nitro-1,3-benzothiazole is 328.00886786 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Glucosidase Inhibitory Potential

Benzimidazole derivatives containing morpholine or piperazine skeletons have been synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitory effects. These compounds demonstrated significant antioxidant activity, assessed using various assays, and showed promising α-glucosidase inhibitory potential, suggesting their potential for therapeutic applications in oxidative stress-related diseases and diabetes management (Özil, Parlak, & Baltaş, 2018).

Antiprotozoal and Antibacterial Properties

Nitroheterocyclic drugs, including benzimidazole derivatives, have been reported for their broad-spectrum activity against protozoan and bacterial infections. These compounds are valuable in treating diseases such as giardiasis, trichomoniasis, and amebiasis, showcasing their importance in developing new therapeutic agents for infectious diseases (Raether & Hänel, 2003).

Vasorelaxant Leads for Hypertensive Diseases

Certain 2-(substituted phenyl)-1H-benzimidazoles have been synthesized and studied for their relaxant activity on isolated rat aortic rings. These compounds, especially those with nitro and other substituents, exhibited potent vasorelaxant effects, indicating their potential as leads for developing new treatments for hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Agents

Synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have identified compounds with significant anticancer activities. These compounds were tested against various human neoplastic cell lines, with some showing potent inhibitory effects, suggesting their utility as potential anticancer agents (Romero-Castro et al., 2011).

Antimicrobial and Antifungal Activities

Benzimidazolo benzothiophenes have been synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against species like Candida albicans. These compounds have shown significant activities, indicating their potential as antimicrobial and antifungal agents (Kini, Kumar, & Ghate, 2009).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-18(20)8-5-6-11-12(7-8)21-14(17-11)22-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXNNQUGMOOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.